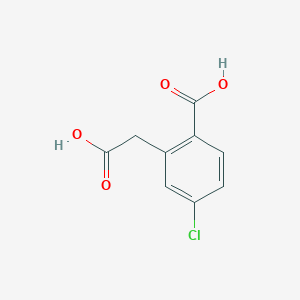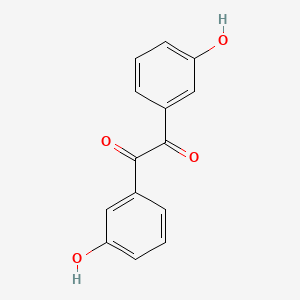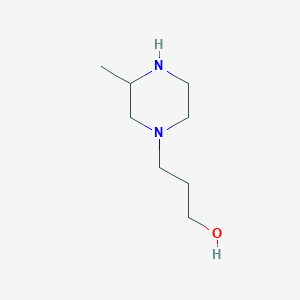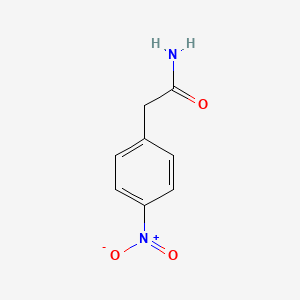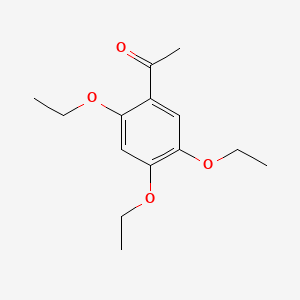![molecular formula C16H22O4 B3055210 Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate CAS No. 6337-65-1](/img/structure/B3055210.png)
Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate
Vue d'ensemble
Description
“Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate” is a complex organic compound. Based on its name, it likely contains a butanoate ester group, a methoxy group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate” would likely be complex due to the presence of multiple functional groups. For example, “Butanoic acid, 4-methoxy-, methyl ester” has a molecular weight of 132.1577 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate” would depend on its specific structure. For instance, “Butanoic acid, 4-methoxy-, methyl ester” is likely a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Applications in Drug Development
- Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate and similar compounds are crucial in the synthesis of biologically active compounds, including ACE inhibitors. A method using Friedel–Crafts acylation has been developed for the synthesis of these types of compounds, demonstrating their importance in medicinal chemistry (Zhang et al., 2009).
Investigation and Synthesis for Biological Activity
- The compound has been involved in research aiming at understanding the correlation between the structure of certain derivatives and their biological activity. Specifically, research into N-maleanilinic acid derivatives, similar in structure to Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate, has indicated effectiveness against various carcinoma cells, highlighting its potential in cancer research (Zayed et al., 2019).
Antibacterial Applications
- Some derivatives of Methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate have shown in vivo activity against methicillin-resistant Staphylococcus aureus (MRSA). This indicates the compound's potential in developing new anti-MRSA candidates, especially targeting the bacterial menaquinone biosynthesis pathway (Matarlo et al., 2016).
Synthetic Chemistry and Pharmaceutical Applications
- The compound and its analogs have been synthesized for various applications, such as the practical synthesis of orally active CCR5 antagonists, indicating its versatility and importance in pharmaceutical synthesis (Ikemoto et al., 2005).
Biochemical and Pharmacological Research
- In pharmacological research, similar compounds have been used as inhibitors in enzyme studies, particularly in investigations of rat liver microsomal retinoic acid metabolizing enzymes. This illustrates the compound's utility in understanding biochemical pathways and potential drug targets (Mason et al., 2003).
Biotechnological Applications
- The compound and its related structures have also found applications in biotechnological research, such as in the synthesis of chiral precursors for insect pest control agents. This showcases its potential in agricultural and environmental applications (Wimmer et al., 2007).
Propriétés
IUPAC Name |
methyl 4-[4-(4-methoxy-4-oxobutyl)phenyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-19-15(17)7-3-5-13-9-11-14(12-10-13)6-4-8-16(18)20-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZVLZKUCPTMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979526 | |
| Record name | Dimethyl 4,4'-(1,4-phenylene)dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6337-65-1 | |
| Record name | NSC37511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 4,4'-(1,4-phenylene)dibutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



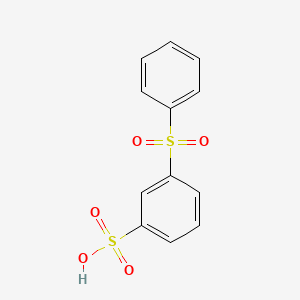

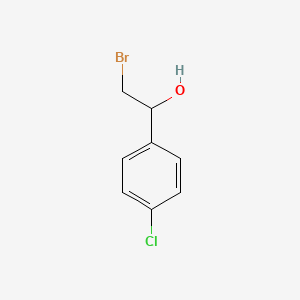
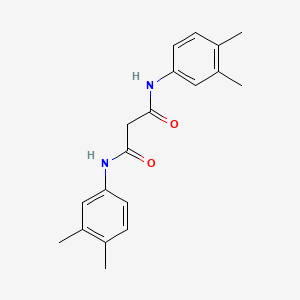
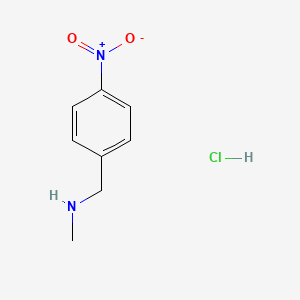
![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)
